4-(4-Acetylanilino)-4-oxobut-2-enoic acid
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Overview
Description
4-(4-Acetylanilino)-4-oxobut-2-enoic acid is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound is known for its unique structure, which includes an acetylanilino group and an oxobutenoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-(4-Acetylanilino)-4-oxobut-2-enoic acid involves several steps. One common synthetic route includes the reaction of 4-acetylaniline with maleic anhydride under specific conditions to form the desired product . The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(4-Acetylanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-Acetylanilino)-4-oxobut-2-enoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Acetylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-(4-Acetylanilino)-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:
4-(4-Acetylanilino)acetic acid: This compound has a similar structure but lacks the oxobutenoic acid moiety, which may result in different chemical and biological properties.
4-(4-Acetylanilino)-2-methyl-4-oxo-2-butenoic acid: This compound has a methyl group in place of one of the hydrogen atoms, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Properties
IUPAC Name |
4-(4-acetylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSPWHGWDJSNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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